

# A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Icmt-IN-37 |           |
| Cat. No.:            | B12374271  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Interleukin-37 (IL-37), previously known as IL-1 family member 7 (IL-1F7), is a cytokine with potent anti-inflammatory and immunosuppressive properties.[1][2] Unlike most members of the IL-1 family which are pro-inflammatory, IL-37 plays a crucial role in dampening both innate and adaptive immunity, making it a significant area of interest for therapeutic development in a range of inflammatory and autoimmune diseases.[2][3][4] This technical guide provides an indepth overview of the molecular mechanisms of action of IL-37, detailing its signaling pathways, experimental validation, and quantitative data from key studies.

Alternative splicing of the IL37 gene results in five different isoforms (a-e).[3] The most studied and functionally active isoform is IL-37b.[3] IL-37 is expressed by various immune and non-immune cells and is upregulated in response to inflammatory stimuli as a negative feedback mechanism to control excessive inflammation.[3][5]

## **Core Mechanisms of Action: A Dual Role**

IL-37 exerts its anti-inflammatory effects through both extracellular and intracellular mechanisms. This dual functionality allows it to act at multiple points within inflammatory cascades.

## **Extracellular Signaling: Receptor-Mediated Suppression**







Extracellular IL-37 functions by binding to cell surface receptors to initiate an anti-inflammatory signaling cascade. The key components of this pathway are the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), formerly known as single immunoglobulin IL-1R-related molecule (SIGIRR).[6][7][8]

The binding of extracellular IL-37 to IL-18Rα leads to the recruitment of the decoy receptor IL-1R8, forming a tripartite complex (IL-37/IL-18Rα/IL-1R8).[4][6][7] This complex is central to the suppressive function of extracellular IL-37. The formation of this complex prevents the proinflammatory signaling that would typically be initiated by IL-18.[3][6] Additionally, this complex can sequester the adaptor molecule MyD88, further dampening Toll-like receptor (TLR)-dependent signaling.[6]

The downstream effects of the IL-37/IL-18R $\alpha$ /IL-1R8 complex formation include the inhibition of key pro-inflammatory signaling pathways such as NF- $\kappa$ B and MAPK (p38 and ERK).[7][8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF- $\alpha$ , IL-1 $\beta$ , and IL-6. [3][8][9]

Signaling Pathway of Extracellular IL-37





Click to download full resolution via product page

Caption: Extracellular IL-37 signaling cascade.



# Intracellular Signaling: Nuclear Translocation and Gene Regulation

The precursor form of IL-37 can be cleaved by caspase-1 into a mature form.[3][4] This mature IL-37 can then translocate to the nucleus, a process that is dependent on its interaction with Smad3, a key component of the TGF- $\beta$  signaling pathway.[10][11]

Inside the nucleus, the IL-37-Smad3 complex acts as a transcriptional regulator, suppressing the expression of genes encoding pro-inflammatory proteins.[10][11] This nuclear function of IL-37 provides a direct mechanism to shut down inflammatory responses at the genetic level. Inhibition of Smad3 has been shown to reverse the anti-inflammatory effects of IL-37, leading to increased production of inflammatory cytokines.[3]

Signaling Pathway of Intracellular IL-37





Click to download full resolution via product page

Caption: Intracellular IL-37 signaling pathway.



## **Quantitative Data Summary**

The following tables summarize quantitative findings from various studies on the effects of IL-37.

Table 1: Effect of IL-37 on Cytokine Production

| Cell Type                   | Stimulus                       | IL-37<br>Treatment                | Cytokine<br>Measured               | %<br>Reduction | Reference |
|-----------------------------|--------------------------------|-----------------------------------|------------------------------------|----------------|-----------|
| Human M1<br>Macrophages     | LPS                            | Recombinant<br>IL-37<br>precursor | IL-6                               | 50%            | [8][9]    |
| Human M1<br>Macrophages     | LPS                            | Neutralizing<br>anti-IL-37        | IL-6, TNF- $\alpha$ , IL-1 $\beta$ | Increase       | [8][9]    |
| Mouse<br>Dendritic<br>Cells | LPS                            | Recombinant<br>IL-37              | TNF-α, IL-6                        | 50-55%         | [8]       |
| Human<br>PBMCs              | siRNA<br>knockdown of<br>IL-37 | Inflammatory<br>stimuli           | IL-6, TNF-α,<br>IL-1β              | Increase       | [2]       |

Table 2: In Vivo Effects of IL-37 in Mouse Models



| Mouse Model       | IL-37<br>Administration | Key Outcome           | Magnitude of<br>Effect                              | Reference |
|-------------------|-------------------------|-----------------------|-----------------------------------------------------|-----------|
| LPS-induced shock | IL-37 transgenic        | Protection from shock | Markedly<br>improved lung<br>and kidney<br>function | [11]      |
| Aged mice         | Recombinant IL-         | T-cell function       | Restoration of youthful gene expression             | [12]      |
| Osteoarthritis    | Adenoviral IL-37        | Cartilage<br>damage   | Reduction in joint inflammation                     | [1]       |

## **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key IL-37 research.

## **Protocol 1: In Vitro Cytokine Suppression Assay**

Objective: To determine the effect of recombinant IL-37 on the production of pro-inflammatory cytokines by immune cells.

#### Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
   A subset of these cells is differentiated into M1 macrophages.[8][9]
- Treatment: Cells are pre-treated with varying concentrations of recombinant human IL-37 for a specified period.
- Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.
- Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of cytokines such as IL-6, TNF-α, and IL-1β are measured using Enzyme-



Linked Immunosorbent Assay (ELISA).

 Data Analysis: The percentage reduction in cytokine production in IL-37-treated cells is calculated relative to untreated, LPS-stimulated controls.

### **Protocol 2: Nuclear Translocation Analysis**

Objective: To visualize and quantify the translocation of IL-37 to the nucleus.

#### Methodology:

- Cell Culture and Transfection: A suitable cell line (e.g., A549 or THP-1) is cultured. Cells may be transfected to overexpress IL-37b.[11]
- Stimulation: Cells are stimulated with an inflammatory agent like LPS to induce IL-37 translocation.
- Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for IL-37 and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
- Microscopy: Confocal microscopy is used to visualize the subcellular localization of IL-37.
- Quantification: Image analysis software is used to quantify the percentage of cells showing nuclear localization of IL-37.[3] Approximately 25% of LPS-induced endogenous IL-37 has been observed to translocate to the nucleus.[3]

## Protocol 3: Co-immunoprecipitation of IL-37 and Smad3

Objective: To confirm the physical interaction between intracellular IL-37 and Smad3.

#### Methodology:

- Cell Lysis: Cells overexpressing IL-37b are lysed to release cellular proteins.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific for either IL-37 or Smad3. Protein A/G beads are then used to pull down the antibody-protein complexes.



- Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred
  to a membrane, and probed with an antibody against the other protein in the suspected
  complex (e.g., if Smad3 was immunoprecipitated, the blot is probed for IL-37).
- Analysis: The presence of a band corresponding to the co-immunoprecipitated protein confirms the interaction.

Experimental Workflow for Co-immunoprecipitation



Click to download full resolution via product page



Caption: Co-immunoprecipitation workflow.

#### Conclusion

Interleukin-37 is a potent negative regulator of inflammation, operating through distinct extracellular and intracellular signaling pathways. Its ability to suppress a wide range of proinflammatory cytokines and its protective effects in various preclinical models of inflammatory diseases highlight its significant therapeutic potential. Further research into the nuanced mechanisms of IL-37 action will be instrumental in developing novel therapies for a host of debilitating inflammatory and autoimmune conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Interleukin-37 Ameliorates Articular Cartilage Damage in Two Murine Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-37: A crucial cytokine with multiple roles in disease and potentially clinical therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 PMC [pmc.ncbi.nlm.nih.gov]



- 10. Intracellular IL-37b interacts with Smad3 to suppress multiple signaling pathways and the metastatic phenotype of tumor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin 37 is a fundamental inhibitor of innate immunity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-37 improves T-cell-mediated immunity and chimeric antigen receptor T-cell therapy in aged backgrounds PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374271#icmt-in-37-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com